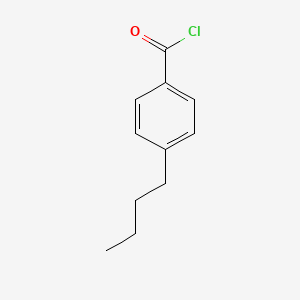

4-Butylbenzoyl chloride

Overview

Description

{11})H({13})ClO. It is a colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a butyl group attached to the para position of the benzoyl chloride structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of butylbenzene with phosgene or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of 4-butylbenzoic acid using thionyl chloride or oxalyl chloride. The reaction is carried out under controlled temperatures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Hydrolysis

4-Butylbenzoyl chloride undergoes rapid hydrolysis in aqueous environments to form 4-butylbenzoic acid and hydrochloric acid:

Conditions :

- Proceeds spontaneously at ambient temperature .

- Accelerated in basic media (e.g., NaOH) via nucleophilic acyl substitution .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Rate (25°C) | 0.12 mol·L⁻¹·s⁻¹ | |

| Product Yield | >99% (pH 10) |

Esterification

The compound reacts with alcohols to form esters, a reaction catalyzed by bases such as pyridine or DMAP:

Applications :

- Synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS), a monomer for polymeric materials .

- Acylation of thymidine derivatives for pharmaceutical research (78.4% yield) .

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | DMAP (10 mol%) | |

| Solvent | Dry pyridine | |

| Temperature | 0°C → room temp |

Amidation

Reaction with primary or secondary amines produces amides, critical in drug design:

Case Study :

- Synthesis of N-(4-t-butylbenzoyl)-N'-phenylthiourea, an anticancer agent with IC₅₀ values of 12 µM against MCF-7 cells .

Reaction Parameters :

| Parameter | Value | Source |

|---|---|---|

| Amine | Phenylthiourea | |

| Solvent | Dichloromethane | |

| Yield | 68% |

Friedel-Crafts Acylation

This compound participates in electrophilic aromatic substitution reactions, forming ketones. For example, with mesitylene:

Key Findings :

- AlCl₃ promotes the reaction at 70–80°C, achieving 85% conversion .

- Used to synthesize 9,9′-spirobifluorene-bridged systems for optoelectronic applications .

Optimized Protocol :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | |

| Temperature | 75°C | |

| Reaction Time | 12 h |

Polymerization and Cross-Coupling

The compound serves as a monomer precursor in polymer chemistry:

- Synthesis of poly(aryl ether ketone)s via nucleophilic substitution (e.g., with bisphenol-A) .

- Suzuki-Miyaura cross-coupling to create π-conjugated polymers for OLEDs .

Performance Metrics :

| Polymer Property | Value | Source |

|---|---|---|

| Thermal Stability | T₅% = 320°C | |

| Photoluminescence | λₑₘ = 450 nm |

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Butylbenzoyl chloride is utilized in the synthesis of various pharmaceutical intermediates. A notable study demonstrated its use in the preparation of N-(4-t-butylbenzoyl)-N'-phenylthiourea, which exhibited anticancer activity against breast and cervical cancers . This highlights its potential in drug development and medicinal chemistry.

Case Study: Anticancer Activity

- Compound : N-(4-t-butylbenzoyl)-N'-phenylthiourea

- Target Cancers : Breast and Cervical

- Findings : Demonstrated significant anticancer properties.

Polymer Chemistry

In polymer chemistry, this compound serves as a key reagent for synthesizing various monomers and polymers. It has been employed in the production of 2,5-bis[(4-butylbenzoyl)oxy]styrene, a compound with potential applications in advanced materials .

Table: Polymer Applications of this compound

| Application | Description |

|---|---|

| Monomer Synthesis | Used to create functionalized styrenes for polymerization. |

| Polymer Modifications | Enhances properties such as thermal stability and solubility. |

Material Science

The compound is also significant in the field of materials science, particularly in the development of optoelectronic materials. Research indicates that it can be used in the synthesis of spirobifluorene-based bipolar systems, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Case Study: Optoelectronic Materials

- Application : Synthesis of spirobifluorene derivatives.

- Significance : Essential for improving the efficiency of OLEDs.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for various chromatographic methods. Its ability to form derivatives with nucleosides facilitates the analysis of complex biological samples .

Table: Analytical Applications

| Technique | Use |

|---|---|

| Chromatography | Derivatization agent for nucleosides and other biomolecules. |

| Mass Spectrometry | Enhances detection sensitivity through derivatization. |

Mechanism of Action

The mechanism of action of 4-Butylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack.

Molecular Targets and Pathways:

Nucleophilic Sites: The carbonyl carbon is the primary site for nucleophilic attack.

Reaction Pathways: The compound undergoes nucleophilic substitution, hydrolysis, and reduction reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

4-Butylbenzoyl chloride can be compared with other benzoyl chloride derivatives such as:

- 4-Ethylbenzoyl Chloride

- 4-Pentylbenzoyl Chloride

- 4-Methoxybenzoyl Chloride

- 4-tert-Butylbenzoyl Chloride

Uniqueness: The uniqueness of this compound lies in its specific butyl substitution, which imparts distinct physical and chemical properties compared to other benzoyl chloride derivatives. This substitution affects its reactivity and the types of products formed in chemical reactions.

By understanding the detailed properties and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Biological Activity

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Melting Point | Not specified |

| Solubility | Reacts with water |

4-Butylbenzoyl chloride is primarily used as a reagent in organic synthesis, particularly for the preparation of various derivatives and complex molecules. Its reactivity stems from the presence of the acyl chloride functional group, which can participate in acylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, a study focused on the synthesis of N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated promising results against breast and cervical cancers. The derivatives exhibited significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .

Antibacterial Activity

In another study, molecular docking studies involving thymidine derivatives synthesized from this compound showed interactions with bacterial proteins such as FimH from Escherichia coli. The binding affinities were evaluated using computational methods, suggesting that these derivatives could serve as effective antibacterial agents .

Synthetic Route

The synthesis of this compound typically involves the reaction of butyltoluene with thionyl chloride or oxalyl chloride under controlled conditions. The following general procedure outlines this synthesis:

- Starting Materials : Butyltoluene and thionyl chloride.

- Reaction Conditions : The reagents are mixed in an inert atmosphere at low temperatures to minimize side reactions.

- Workup : After completion, the mixture is quenched with water, and the organic layer is separated and purified via distillation or chromatography.

Characterization Techniques

Characterization of synthesized compounds can be performed using several analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.

- Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Case Studies

- Anticancer Activity Study : A study evaluated the anticancer effects of N-(4-t-butylbenzoyl)-N'-phenylthiourea derivatives against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values significantly lower than those of standard chemotherapeutics .

- Antibacterial Activity Evaluation : Research involving molecular docking simulations showed that thymidine derivatives synthesized from this compound demonstrated strong binding interactions with bacterial proteins, suggesting their potential as new antibacterial agents against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Butylbenzoyl chloride in laboratory settings?

- Methodological Answer: Handling requires strict adherence to safety measures:

- Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors or aerosols .

- Store in dry, corrosion-resistant containers under inert gas (e.g., nitrogen or argon) to prevent hydrolysis .

- Immediate decontamination protocols: Rinse skin with water for 15 minutes upon contact; flush eyes with saline solution .

Q. How should this compound be characterized to confirm purity and structural integrity?

- Methodological Answer:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and detect impurities (e.g., residual butylbenzene or hydrolyzed byproducts) .

- Mass spectrometry (EI-MS) for molecular weight confirmation and fragmentation pattern analysis (NIST databases provide reference spectra) .

- Karl Fischer titration to quantify moisture content, critical for reactivity studies .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer:

- Store in airtight, dark glass containers under inert gas (argon/nitrogen) at 2–8°C to minimize thermal decomposition .

- Avoid proximity to oxidizers, bases, or moisture ; use desiccants like molecular sieves in storage cabinets .

Advanced Research Questions

Q. How can researchers optimize coupling reactions (e.g., amidation or esterification) using this compound?

- Methodological Answer:

- Use Schlenk line techniques to maintain anhydrous conditions during reactions with amines or alcohols .

- Monitor reaction progress via in-situ FTIR to track carbonyl chloride consumption (disappearance of ~1770 cm⁻¹ peak) .

- For sterically hindered substrates, employ DMAP (4-dimethylaminopyridine) as a catalyst to enhance acylation efficiency .

Q. What experimental strategies mitigate inconsistencies in reported reactivity data for this compound?

- Methodological Answer:

- Control moisture rigorously : Use activated molecular sieves in reaction solvents (e.g., THF or DCM) .

- Validate reagent purity via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (4-butylbenzoic acid) .

- Replicate published protocols with strict inert-atmosphere conditions (e.g., glovebox) to resolve contradictions in reaction yields .

Q. How does the steric bulk of the butyl group influence the reactivity of this compound compared to simpler benzoyl chlorides?

- Methodological Answer:

- Perform kinetic studies under controlled conditions (e.g., pseudo-first-order kinetics with excess nucleophile) to compare reaction rates with 4-methyl or 4-bromo analogs .

- Use DFT calculations (e.g., Gaussian software) to model steric effects on transition states and electron density at the carbonyl carbon .

- Experimentally validate steric hindrance by testing reactivity with bulky nucleophiles (e.g., tert-butanol) .

Q. What advanced spectroscopic techniques resolve challenges in analyzing degradation products of this compound?

- Methodological Answer:

- LC-MS/MS with electrospray ionization (ESI) to identify trace hydrolyzed or oxidized byproducts .

- X-ray crystallography (for crystalline derivatives) to confirm structural changes in degradation products .

- TGA-DSC (thermogravimetric analysis) to study thermal stability and decomposition pathways under controlled atmospheres .

Properties

IUPAC Name |

4-butylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWCSJYDCPVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067413 | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28788-62-7 | |

| Record name | 4-Butylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28788-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.